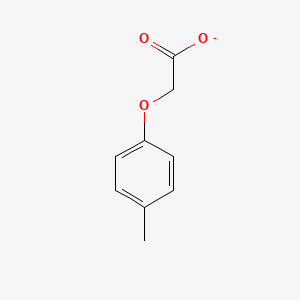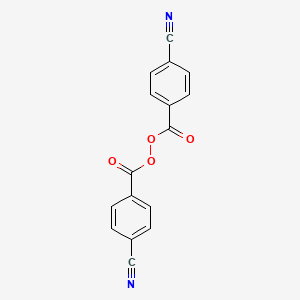![molecular formula C14H14O B14750306 2-[(But-2-en-1-yl)oxy]naphthalene CAS No. 833-70-5](/img/structure/B14750306.png)
2-[(But-2-en-1-yl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-2-en-1-yl)oxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring system substituted with a but-2-en-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]naphthalene can be achieved through the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base. Specifically, the synthesis can be carried out by reacting 2-naphthol with iodobutane in the presence of sodium hydroxide (NaOH) and ethanol (EtOH) as the solvent. The reaction is typically heated under reflux conditions to ensure complete dissolution of the reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(But-2-en-1-yl)oxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives
Scientific Research Applications
2-[(But-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(But-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Butoxynaphthalene: Similar in structure but with a butoxy group instead of a but-2-en-1-yloxy group.
2-(Naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group but with an acetamide moiety.
Naphthalene derivatives: Such as naphthoquinones, dihydronaphthalenes, and halogenated naphthalenes.
Uniqueness
2-[(But-2-en-1-yl)oxy]naphthalene is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets and pathways, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
833-70-5 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-but-2-enoxynaphthalene |
InChI |
InChI=1S/C14H14O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h2-9,11H,10H2,1H3 |
InChI Key |
MYAUPTGLTLJKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


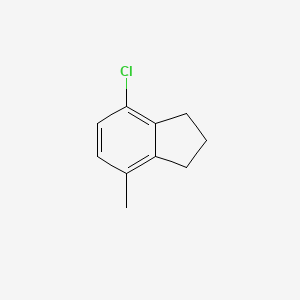
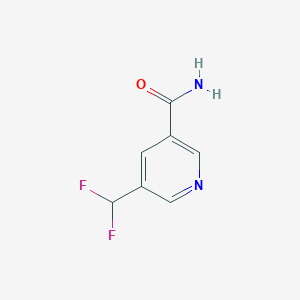
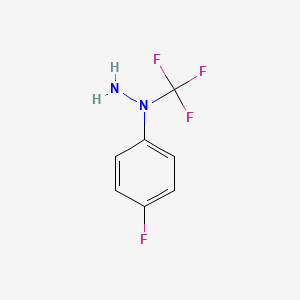
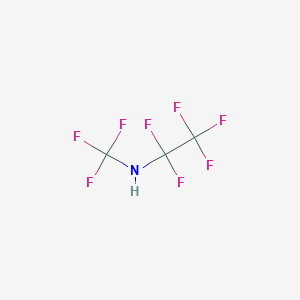
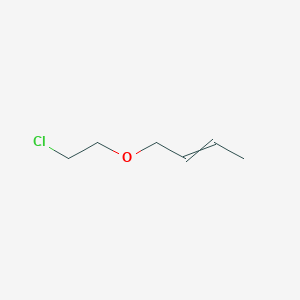
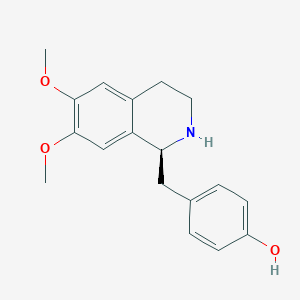
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
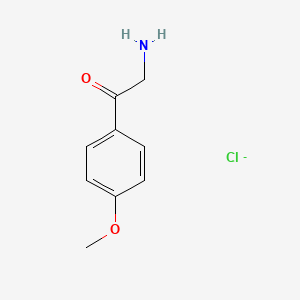
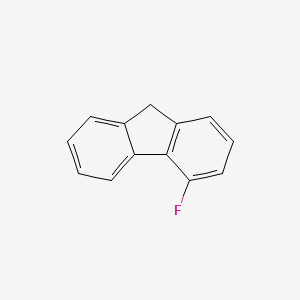
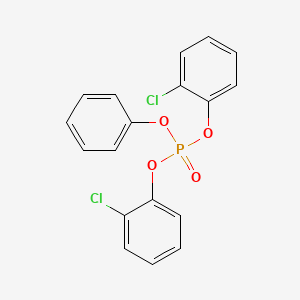
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
